6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a phenyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a 3-(phenylsulfanyl)propanoyl group.
Properties
IUPAC Name |
6-phenyl-2-[[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(15-18-31-22-9-5-2-6-10-22)27-16-13-20(14-17-27)19-28-25(30)12-11-23(26-28)21-7-3-1-4-8-21/h1-12,20H,13-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLEILGJKIBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097928-02-2) is a complex organic compound belonging to the class of pyridazinones. Its unique structure, which includes a piperidine ring and a phenylsulfanyl group, suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of 6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves several steps:
- Preparation of Piperidine Derivatives : Piperidine derivatives are reacted with phenylsulfanyl groups under controlled conditions.
- Acylation Process : The acylation is performed using solvents like ethanol or methanol with catalysts such as triethylamine or sodium acetate to enhance yields.
- Characterization : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm product identity and purity.
The precise mechanism of action for 6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is not fully elucidated but may involve interactions with specific biological targets. Molecular docking studies could provide insights into binding affinities with target proteins, potentially revealing its role in modulating biological pathways.
Antiviral Activity
Research indicates that compounds similar to 6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one exhibit antiviral properties. For instance, derivatives of piperidine have shown activity against viruses such as HIV and HSV . The incorporation of a phenylsulfanyl group may enhance the compound's ability to interact with viral proteins.
Antibacterial and Antifungal Properties
The compound's structure suggests potential antibacterial and antifungal activities. Studies on related piperidine derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the piperidine ring is often associated with improved antimicrobial activity.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antiviral | Potential activity against HIV and HSV; further investigation needed |
| Antibacterial | Effective against Staphylococcus aureus and Pseudomonas aeruginosa |
| Antifungal | Possible efficacy against various fungal strains; requires more research |
| Mechanism Insights | Molecular docking studies suggested for understanding binding interactions |
Case Study 1: Antiviral Screening
In a study focused on synthesizing novel piperidine derivatives, compounds were screened for antiviral activity against HIV. Among the tested derivatives, those structurally related to 6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one showed moderate protective effects against viral replication .
Case Study 2: Antimicrobial Efficacy
A series of phenyl piperidine derivatives were evaluated for their antibacterial properties. The results indicated that certain modifications in the structure led to enhanced activity against common pathogens . This highlights the importance of structural diversity in developing effective antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural homology with several analogs, particularly in the piperidine and fused heterocyclic systems. Key comparisons include:
6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one (BF90043)
- Core Structure : Both compounds share the 6-phenyl-2,3-dihydropyridazin-3-one backbone.
- Piperidine Substitution: The piperidin-4-yl group is substituted with a quinoxaline-2-carbonyl group in BF90043 vs. a 3-(phenylsulfanyl)propanoyl group in the target compound.
- In contrast, the phenylsulfanyl group in the target compound could improve lipophilicity and membrane permeability .
6-Methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (BF90390)
- Heterocyclic Core: BF90390 replaces the dihydropyridazinone with a 2H-pyran-2-one ring.
- Substitution Pattern: The piperidin-4-yl group is linked via an ether oxygen to the pyranone core, differing from the methyl linkage in the target compound.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Q & A
Basic: What are the key strategies for synthesizing 6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidin-4-ylmethyl and pyridazin-3-one moieties. Critical steps include:
- Coupling reactions : The piperidine ring is functionalized with a phenylsulfanyl-propanoyl group via nucleophilic acyl substitution or amide bond formation.
- Cyclization : The pyridazinone core is constructed using dehydrating agents (e.g., POCl₃) under reflux conditions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC and NMR .
Key considerations : Optimize solvent polarity (e.g., DMF for solubility) and reaction time to minimize side products like unreacted intermediates or over-oxidized species .
Basic: How do I characterize the purity and structural integrity of this compound?
Answer:
Use orthogonal analytical techniques:
- NMR spectroscopy : Confirm regiochemistry of the pyridazinone ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and piperidine substituents .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for analogous pyridazinones .
Note : Purity ≥98% by HPLC (C18 column, MeOH/H₂O mobile phase) is critical for biological assays .
Advanced: How can I resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from:
- Impurity profiles : Trace intermediates (e.g., unreacted piperidine derivatives) can skew results. Re-evaluate purity using LC-MS and compare with literature .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (e.g., 4.6 vs. 6.5) affect target binding. Standardize protocols using pharmacopeial guidelines .
- Structural analogs : Compare activity with derivatives lacking the phenylsulfanyl group to isolate pharmacophore contributions .
Advanced: What experimental design considerations are critical for SAR studies on this compound?
Answer:
- Substituent variation : Systematically modify the phenylsulfanyl group (e.g., replace with methylthio or halogenated analogs) to assess electronic effects on target affinity .
- Protease stability : Test metabolic stability in liver microsomes; introduce steric hindrance (e.g., bulkier piperidine substituents) if rapid degradation is observed .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to kinases or GPCRs, validated by SPR or ITC .
Basic: How do I ensure compound stability during storage and handling?
Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the phenylsulfanyl group.
- Buffering : Use pH 6.5 ammonium acetate buffers to minimize hydrolysis of the pyridazinone ring .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .
Advanced: How can I troubleshoot low yields in the final coupling step?
Answer:
Low yields often stem from:
- Steric hindrance : The bulky piperidin-4-ylmethyl group may impede coupling. Switch to a milder catalyst (e.g., HATU instead of EDC) .
- Side reactions : Protect reactive sites (e.g., pyridazinone N-atoms) with Boc groups during intermediate steps .
- Temperature control : Perform reactions at 0–4°C to suppress thermal degradation .
Basic: What are the recommended analytical methods for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a triple quadrupole MS with ESI+ ionization for sensitivity (LOQ <1 ng/mL).
- Sample prep : Protein precipitation with acetonitrile (4:1 v/v) reduces matrix interference .
- Internal standards : Deuterated analogs (e.g., d₃-methyl pyridazinone) improve quantification accuracy .
Advanced: How do I address discrepancies between computational predictions and experimental binding data?
Answer:
- Conformational sampling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility .
- Solvent effects : Include explicit water molecules in docking models to mimic physiological conditions .
- Mutagenesis : Validate predicted binding residues (e.g., Ala-scanning of target active sites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
